N-methyl-N-(pyrimidin-2-ylmethyl)pyrrolidin-3-amine trihydrochloride
Description
Historical Context and Discovery Timeline
The development of this compound emerges from the broader historical trajectory of heterocyclic chemistry research that has unfolded over the past century. The pyrrolidine scaffold, as a saturated five-membered nitrogen heterocycle, has been recognized since the early 20th century for its presence in numerous natural alkaloids and its potential as a building block for synthetic molecules. The foundational understanding of pyrrolidine chemistry was established through extensive studies of naturally occurring alkaloids such as nicotine, cocaine, and hygrine, which demonstrated the biological significance of this heterocyclic framework. During the mid-20th century, researchers began to appreciate the unique conformational properties of pyrrolidine rings, particularly their non-planar geometry and pseudorotational behavior, which contribute to their three-dimensional pharmacophore space.
The pyrimidine component of this compound has an equally rich historical foundation, with its discovery and characterization dating back to the 19th century when it was first identified as a component of nucleic acids. The recognition of pyrimidine as a fundamental building block of genetic material led to intensive research into synthetic pyrimidine derivatives throughout the 20th century. The systematic exploration of pyrimidine-containing molecules accelerated significantly during the 1970s and 1980s, driven by their applications in antiviral and anticancer therapy. The convergence of pyrrolidine and pyrimidine chemistry into hybrid molecules like this compound represents a more recent development, occurring primarily within the last two decades as combinatorial chemistry and fragment-based drug design approaches gained prominence.
The specific synthesis and characterization of this compound appears to have been driven by structure-activity relationship studies investigating the biological properties of hybrid heterocyclic systems. The trihydrochloride salt form was likely developed to improve the compound's physicochemical properties, particularly its aqueous solubility and chemical stability under storage conditions. This salt formation strategy has become standard practice in pharmaceutical research for compounds containing basic nitrogen centers, as it provides predictable and reproducible material properties essential for research applications.
Significance in Heterocyclic Chemistry Research
This compound occupies a particularly significant position within the landscape of heterocyclic chemistry research due to its embodiment of several key structural features that have proven essential in modern drug discovery. The pyrrolidine component provides what medicinal chemists term "three-dimensional pharmacophore space," a concept that has become increasingly important as researchers seek to develop molecules that can engage biological targets with greater specificity and reduced off-target effects. Unlike planar aromatic systems, the saturated pyrrolidine ring offers conformational flexibility through its pseudorotational behavior, allowing the molecule to adopt multiple spatial arrangements that can optimize binding interactions with diverse protein targets.
The incorporation of the pyrimidine heterocycle adds another layer of structural significance, as pyrimidine-containing compounds have demonstrated remarkable versatility across multiple therapeutic areas. Research has shown that pyrimidine derivatives can function as kinase inhibitors, particularly in the context of protein kinase B inhibition, where pyrrolo[2,3-d]pyrimidine scaffolds have shown nanomolar potency and significant selectivity profiles. The pyrimidine ring system also provides hydrogen bonding acceptor sites that can engage in critical interactions with amino acid residues in protein binding pockets, thereby enhancing both binding affinity and specificity.
| Structural Component | Key Features | Research Significance |
|---|---|---|
| Pyrrolidine Ring | sp³-hybridization, pseudorotation, stereogenicity | Enhanced 3D pharmacophore space, improved selectivity |
| Pyrimidine Ring | Hydrogen bonding sites, aromatic character | Protein binding interactions, metabolic stability |
| N-Methyl Group | Reduced basicity, steric effects | Modulated pharmacokinetic properties |
| Trihydrochloride Salt | Enhanced solubility, improved stability | Research utility, formulation advantages |
The structural complexity of this compound also makes it valuable as a scaffold for structure-activity relationship studies. The presence of multiple modifiable sites allows researchers to systematically investigate how structural modifications affect biological activity, a process that has proven essential in the development of related compounds such as 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, which have shown promise as selective protein kinase inhibitors. The compound's ability to serve as a template for further derivatization has made it particularly useful in fragment-based drug design approaches, where small molecular fragments are optimized through iterative structural modifications.
Current Research Landscape and Knowledge Gaps
The contemporary research landscape surrounding this compound reflects both the growing interest in hybrid heterocyclic systems and the challenges associated with developing selective bioactive molecules. Current investigations focus primarily on understanding the structure-activity relationships that govern the biological properties of compounds containing both pyrrolidine and pyrimidine components. Recent studies have demonstrated that the spatial arrangement of these heterocyclic systems can dramatically influence biological activity, with researchers noting that even subtle changes in substitution patterns can lead to significant differences in target selectivity and potency.
One of the most active areas of current research involves the exploration of pyrrolidine-pyrimidine hybrids as potential therapeutic agents for neurological disorders. The pyrrolidine scaffold has shown particular promise in central nervous system applications due to its ability to cross the blood-brain barrier and engage with neurologically relevant targets. Simultaneously, pyrimidine derivatives have demonstrated significant potential in the treatment of neurodegenerative diseases, creating a convergent research interest in compounds that combine both structural elements. However, significant knowledge gaps remain regarding the optimal methods for linking these heterocyclic systems and the specific structural modifications that can enhance target selectivity while maintaining favorable pharmacokinetic properties.
| Research Area | Current Focus | Knowledge Gaps |
|---|---|---|
| Synthetic Methodology | Efficient coupling strategies, salt optimization | Scalable synthesis, stereochemical control |
| Biological Activity | Target identification, selectivity profiling | Mechanism of action, resistance patterns |
| Pharmacokinetics | Solubility enhancement, metabolic stability | Tissue distribution, elimination pathways |
| Structure-Activity Relationships | Substituent effects, conformational analysis | Predictive models, quantitative relationships |
Another significant area of current research involves the development of more sophisticated synthetic methodologies for preparing pyrrolidine-pyrimidine hybrid compounds. While nucleophilic substitution reactions have proven effective for basic compound preparation, researchers are increasingly interested in developing catalytic methods that can provide better control over stereochemistry and regioselectivity. The challenge of efficiently coupling pyrrolidine and pyrimidine components while maintaining the integrity of both heterocyclic systems has led to investigations of novel cross-coupling reactions and metal-catalyzed transformations.
The current research landscape also reveals significant gaps in our understanding of the biological mechanisms by which this compound and related compounds exert their effects. While structure-activity relationship studies have identified promising lead compounds, the specific molecular targets and pathways involved in their biological activity remain incompletely characterized. This knowledge gap represents a critical challenge for the rational design of improved derivatives and limits the ability to predict potential side effects or drug interactions. Furthermore, the long-term stability and metabolic fate of these hybrid compounds in biological systems requires additional investigation to support their development as therapeutic agents.
Properties
IUPAC Name |
N-methyl-N-(pyrimidin-2-ylmethyl)pyrrolidin-3-amine;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4.3ClH/c1-14(9-3-6-11-7-9)8-10-12-4-2-5-13-10;;;/h2,4-5,9,11H,3,6-8H2,1H3;3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZMSPTXBOYQDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC=CC=N1)C2CCNC2.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-methyl-N-(pyrimidin-2-ylmethyl)pyrrolidin-3-amine trihydrochloride, with CAS number 1803581-51-2, is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.
- Molecular Formula : C₁₀H₁₉Cl₃N₄
- Molecular Weight : 301.6 g/mol
- IUPAC Name : this compound
- Physical Form : Powder
- Purity : ≥95% .
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Receptor Binding : The compound exhibits affinity for serotonin receptors, particularly the 5-HT1A receptor, suggesting potential applications in treating mood disorders and anxiety .
- Neurotransmitter Modulation : It may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation .
- Cell Culture Studies : Preliminary studies indicate that this compound can act as a non-ionic organic buffering agent in cell cultures, maintaining pH stability within the physiological range (6–8.5) .
Pharmacological Studies
Several studies have investigated the pharmacological effects of this compound:
- Antidepressant Activity : Research indicates that derivatives of compounds similar to N-methyl-N-(pyrimidin-2-ylmethyl)pyrrolidin-3-amine exhibit selective serotonin reuptake inhibition (SSRI) properties, which are critical in the development of antidepressants .
- Neuroprotective Effects : Some studies suggest that pyrrolidine derivatives can provide neuroprotective benefits, potentially reducing neuronal damage in various models of neurodegeneration .
Case Studies
- In Vivo Studies : Animal models treated with this compound demonstrated significant reductions in depressive-like behaviors compared to control groups, supporting its potential as an antidepressant candidate.
- Toxicological Assessments : Assessments of the compound's safety profile revealed no significant acute toxicity at therapeutic doses, making it a viable candidate for further clinical development .
Data Table: Summary of Biological Activities
Scientific Research Applications
Pharmacological Applications
1.1 Positive Allosteric Modulation
One of the most notable applications of N-methyl-N-(pyrimidin-2-ylmethyl)pyrrolidin-3-amine trihydrochloride is its role as a positive allosteric modulator (PAM) of the M3 muscarinic acetylcholine receptor. This receptor is crucial for mediating acetylcholine's actions in both the peripheral and central nervous systems. Research has demonstrated that compounds similar to N-methyl-N-(pyrimidin-2-ylmethyl)pyrrolidin-3-amine can enhance receptor activity, providing insights into potential therapeutic applications for conditions like Alzheimer's disease and other cognitive disorders .
1.2 Antimicrobial Activity
Recent studies have indicated that related compounds exhibit antimicrobial properties against various pathogens, including bacteria and fungi. The ability to form complexes with metal ions further enhances their antimicrobial efficacy. For instance, studies have shown that Schiff base complexes derived from pyrimidine derivatives possess significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus . This suggests that this compound may also be explored for similar applications.
Biochemical Research Applications
2.1 Buffering Agent in Cell Cultures
This compound has been identified as a useful non-ionic organic buffering agent in biological research, particularly in cell culture systems. It helps maintain a stable pH environment (6–8.5), which is crucial for cellular processes and enzyme activities . This property makes it valuable in experimental setups where pH fluctuations could adversely affect biological outcomes.
2.2 Structural Studies and Molecular Modeling
The compound's unique structure allows for extensive computational studies and molecular modeling efforts aimed at understanding its interactions at the molecular level. Quantum chemical investigations have provided insights into its electronic properties, which are essential for predicting biological activity . Such studies contribute to the rational design of new derivatives with enhanced pharmacological profiles.
Case Studies and Research Findings
Comparison with Similar Compounds
Pyrimidine vs. Pyridine Derivatives
- Pyrimidine Core (Target Compound) : The pyrimidine ring (two nitrogen atoms) offers distinct electronic properties, enabling stronger hydrogen bonding and π-π stacking interactions compared to pyridine derivatives (one nitrogen) . This enhances target selectivity in enzyme inhibition.
- Pyridine Derivatives (e.g., N-(2-chloro-6-...pivalamide) : Pyridine-based compounds exhibit reduced basicity and altered metabolic stability due to fewer nitrogen atoms. The chloro and hydroxymethyl groups in this derivative may improve membrane permeability .
Salt Forms and Solubility
Functional Group Impact
Stereochemical Considerations
Preparation Methods
General Synthetic Strategy
The synthesis of N-methyl-N-(pyrimidin-2-ylmethyl)pyrrolidin-3-amine trihydrochloride typically involves:
- Functionalization of the pyrrolidine ring at the 3-position with an amino group.
- Alkylation of the nitrogen atom with a pyrimidin-2-ylmethyl moiety.
- Methylation of the nitrogen to introduce the N-methyl substituent.
- Formation of the trihydrochloride salt to stabilize the compound and improve solubility.
Key Preparation Methods
Alkylation and Amination Steps
One common approach involves the nucleophilic substitution of halogenated pyrimidine derivatives with pyrrolidin-3-amine or its derivatives under basic conditions. For example:
A mixture of pyrrolidin-3-amine dihydrochloride and potassium carbonate in N,N-dimethylformamide (DMF) is reacted with a halogenated pyrimidine derivative at elevated temperatures (around 75°C) for several hours (typically 6 h). This facilitates the nucleophilic substitution to form the pyrimidin-2-ylmethyl substituted pyrrolidine derivative.
The reaction is often followed by purification steps such as extraction with dichloromethane (DCM), washing with brine, drying over anhydrous sodium sulfate, and flash chromatography to isolate the pure product.
Methylation of the Nitrogen
Methylation is achieved by reductive amination or direct alkylation using methylating agents, often in the presence of a base such as triethylamine or potassium carbonate.
For example, reductive amination can be performed by reacting the secondary amine intermediate with formaldehyde or a methyl halide in the presence of a reducing agent, leading to the N-methylated product.
Salt Formation: Trihydrochloride Preparation
The free base of the N-methyl-N-(pyrimidin-2-ylmethyl)pyrrolidin-3-amine is converted into its trihydrochloride salt by treatment with methanolic hydrogen chloride or concentrated hydrochloric acid.
This step typically involves dissolving the free base in methanol followed by addition of HCl to precipitate the trihydrochloride salt, which is then collected by filtration and dried.
Representative Experimental Data
Detailed Research Findings
Alkylation Efficiency: The use of potassium carbonate as a base in DMF solvent at 75°C provides good conversion rates (65-70%) for the substitution of halogenated pyrimidines with pyrrolidin-3-amine derivatives.
Selective Methylation: Reductive amination methods are favored to avoid over-alkylation and to ensure selective N-methylation of the secondary amine, leading to the desired tertiary amine functionality.
Salt Stability: Conversion to the trihydrochloride salt enhances the compound's stability and facilitates isolation as a crystalline solid, which is crucial for pharmaceutical applications.
Purification: Flash chromatography using DCM/MeOH/triethylamine mixtures effectively separates the desired product from side products and unreacted starting materials.
Summary Table of Preparation Methods
Q & A
Basic: What synthetic methodologies are recommended for preparing N-methyl-N-(pyrimidin-2-ylmethyl)pyrrolidin-3-amine trihydrochloride, and how can purity be ensured?
Answer:
The synthesis typically involves multi-step reactions, including nucleophilic substitution and reductive amination. For example:
- Step 1: React pyrimidin-2-ylmethyl halide with pyrrolidin-3-amine under basic conditions (e.g., K₂CO₃ in DMF) to form the secondary amine intermediate.
- Step 2: Methylation using methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaH).
- Step 3: Salt formation via treatment with HCl in a polar solvent (e.g., ethanol/water mixture).
Purification:
- Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) for intermediates.
- Recrystallization from ethanol/water for the final trihydrochloride salt.
- Validate purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) and ¹H NMR (ensure absence of residual solvents like DMF) .
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
Key techniques include:
- ¹H/¹³C NMR: Assign proton environments (e.g., pyrimidine ring protons at δ 8.5–9.0 ppm) and verify stereochemistry of the pyrrolidine ring.
- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺ for the free base, calculated for C₁₁H₁₇N₄⁺: 209.1396).
- X-ray Diffraction: Resolve crystal packing and counterion interactions using SHELXL for refinement .
- Elemental Analysis: Verify stoichiometry of the trihydrochloride salt (e.g., C: 34.1%, H: 5.8%, N: 14.5%, Cl: 27.5%).
Example Table:
| Technique | Target Data | Reference |
|---|---|---|
| ¹H NMR | δ 2.5–3.5 (pyrrolidine CH₂), δ 4.2 (N–CH₂–pyrimidine) | |
| X-ray | Space group P2₁2₁2₁, Z = 4 |
Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?
Answer:
X-ray crystallography is critical for:
- Phase Problem Resolution: Use SHELXD for direct methods or molecular replacement if analogs are known .
- Handling Twinning: Apply SHELXL’s TWIN/BASF commands for twinned data (common in hydrochloride salts).
- Hydrogen Bonding Networks: Map HCl interactions with the amine and pyrimidine moieties (e.g., N–H···Cl distances ~2.1 Å).
- Validation: Cross-check with DFT-optimized geometries (e.g., Gaussian09 at B3LYP/6-31G* level) .
Key Parameters:
- Collect high-resolution data (≤ 1.0 Å) to resolve disorder in the pyrrolidine ring.
- Refine anisotropic displacement parameters for non-H atoms.
Advanced: How should researchers address contradictions in bioactivity data across assays?
Answer:
Contradictions often arise from assay variability (e.g., enzyme source, substrate concentration). Mitigation strategies:
- Orthogonal Assays: Validate AChE inhibition (Ellman method) with a cell-based neuroprotection assay .
- Dose-Response Curves: Use ≥ 10 concentrations (e.g., 0.1–100 µM) to calculate accurate IC₅₀ values.
- Statistical Rigor: Apply ANOVA with post-hoc Tukey tests to compare replicates (p < 0.05) .
Example Workflow:
Primary Screen: Ellman assay (IC₅₀ = 2.5 µM).
Secondary Validation: SH-SY5Y cell viability assay (IC₅₀ = 3.1 µM).
Tertiary Check: Isothermal titration calorimetry (ΔG = -9.8 kcal/mol).
Basic: What in vitro assays are suitable for initial pharmacological screening?
Answer:
- Enzyme Inhibition: Modified Ellman assay for AChE/BChE (λ = 412 nm, DTNB as chromogen) .
- Cellular Uptake: LC-MS/MS quantification in HEK293 cells (extract intracellular concentrations).
- Solubility/Permeability: PAMPA assay (pH 7.4 buffer, 4-hour incubation).
Critical Controls:
- Include donepezil as a positive control for AChE.
- Use DMSO vehicle controls (< 0.1% v/v).
Advanced: How to design experiments for studying surface adsorption and environmental stability?
Answer:
- Adsorption Studies:
- Expose the compound to silica or polymer surfaces (simulate labware).
- Quantify adsorption via HPLC depletion assays.
- Microspectroscopic Imaging:
- Environmental Stressors:
- Test stability under UV light (λ = 254 nm, 24-hour exposure) and high humidity (75% RH).
Key Metrics:
- Langmuir isotherm fitting for adsorption capacity (qₘ = 0.8 µmol/mg).
- Degradation half-life (t₁/₂) under UV: 6.2 hours.
Advanced: How can reaction conditions be optimized for scalable synthesis?
Answer:
- DoE Approach: Vary temperature (20–80°C), solvent (DMF vs. THF), and catalyst (e.g., Pd/C for hydrogenation).
- In-Line Analytics: Use ReactIR to monitor intermediate formation (e.g., C=O stretch at 1680 cm⁻¹).
- Scale-Up Challenges:
- Avoid exotherms during HCl salt formation (slow addition, ice bath).
- Optimize crystallization kinetics (seed with pure compound).
Example Optimization Table:
| Parameter | Optimal Value | Yield Improvement |
|---|---|---|
| Temperature | 50°C | +22% |
| Solvent | Ethanol/Water (3:1) | +15% |
| Catalyst Loading | 5% Pd/C | +30% |
Basic: What parameters ensure reproducibility in synthesis?
Answer:
- Stoichiometry: Precisely measure pyrimidin-2-ylmethyl halide (1.05 eq. to avoid dimerization).
- Moisture Control: Use anhydrous solvents (verified by Karl Fischer titration).
- Analytical Consistency:
- Standardize NMR acquisition parameters (e.g., 16 scans, 25°C).
- Calibrate HPLC with certified reference standards.
Critical Checks:
- Intermediate purity ≥ 95% (by HPLC) before proceeding.
- Final salt hygroscopicity: store desiccated at -20°C.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
